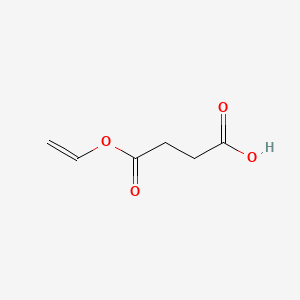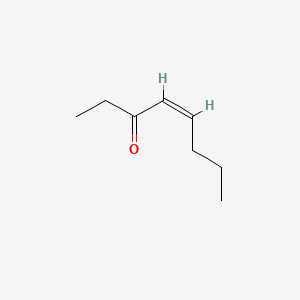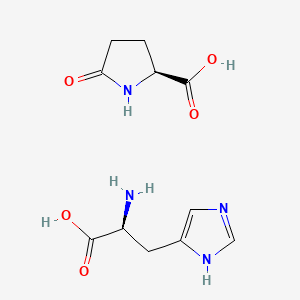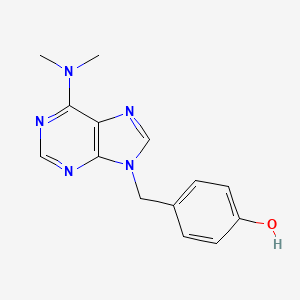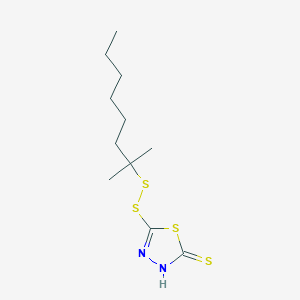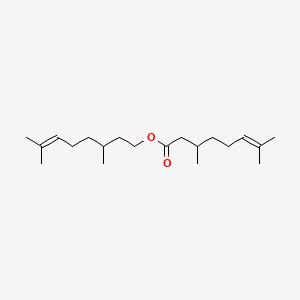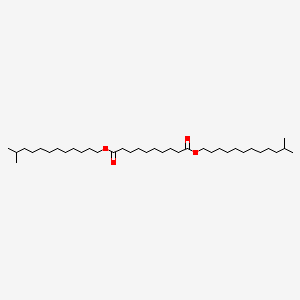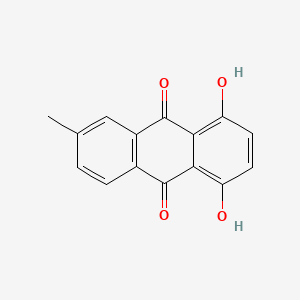
Anthraquinone, 1,4-dihydroxy-6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthraquinone, 1,4-dihydroxy-6-methyl- is a derivative of anthraquinone, a class of organic compounds known for their diverse biological activities and applications. This compound is characterized by the presence of two hydroxyl groups at positions 1 and 4, and a methyl group at position 6 on the anthraquinone backbone. Anthraquinones are widely studied for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of anthraquinone, 1,4-dihydroxy-6-methyl- typically involves the hydroxylation of anthraquinone derivatives. One common method is the Friedel-Crafts acylation of phthalic anhydride with benzene, followed by cyclization and subsequent hydroxylation. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) .
Industrial Production Methods: Industrial production of anthraquinone derivatives often involves large-scale chemical synthesis using similar methods as described above. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: Anthraquinone, 1,4-dihydroxy-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert anthraquinones to anthranols or anthrones.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthraquinone core.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation using AlCl3 as a catalyst.
Major Products: The major products formed from these reactions include various substituted anthraquinones, anthranols, and anthrones, which have significant applications in dye synthesis and pharmaceuticals .
科学的研究の応用
Anthraquinone, 1,4-dihydroxy-6-methyl- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its antimicrobial properties against various pathogens.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of anthraquinone, 1,4-dihydroxy-6-methyl- involves its interaction with cellular proteins and nucleic acids. It can inhibit key enzymes involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells. The compound also exhibits antioxidant properties, which contribute to its anti-inflammatory effects .
類似化合物との比較
1,4-Dihydroxyanthraquinone: Similar structure but lacks the methyl group at position 6.
Emodin: Contains hydroxyl groups at positions 1 and 3, and a methyl group at position 6.
Chrysophanol: Contains a hydroxyl group at position 1 and a methyl group at position 3.
Uniqueness: Anthraquinone, 1,4-dihydroxy-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hydroxyl groups at positions 1 and 4, along with a methyl group at position 6, enhances its reactivity and potential therapeutic applications .
特性
CAS番号 |
14569-42-7 |
|---|---|
分子式 |
C15H10O4 |
分子量 |
254.24 g/mol |
IUPAC名 |
1,4-dihydroxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O4/c1-7-2-3-8-9(6-7)15(19)13-11(17)5-4-10(16)12(13)14(8)18/h2-6,16-17H,1H3 |
InChIキー |
JKVKLDWULQJCIS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(C=CC(=C3C2=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


